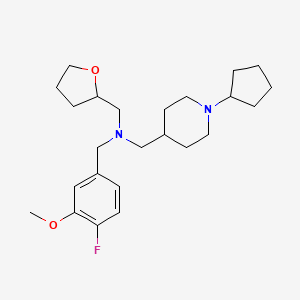![molecular formula C16H26N2O4S B5957132 2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine](/img/structure/B5957132.png)
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexylmethyl group, and a sulfonyl-substituted oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the morpholine ring with cyclohexylmethyl halide under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl compounds.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with critical cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one hydrochloride
- 3-(2-Ethylhexylamino)-5,5-dimethyl-2-cyclohexen-1-one
- 2-Cyclohex-3-enyl-5,5-dimethyl-(1,3)dioxane
Uniqueness
2-(Cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine stands out due to its unique combination of a morpholine ring, a cyclohexylmethyl group, and a sulfonyl-substituted oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclohexylmethyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-16(13(2)22-17-12)23(19,20)18-8-9-21-15(11-18)10-14-6-4-3-5-7-14/h14-15H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCLYYMLZPHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone](/img/structure/B5957050.png)
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B5957059.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B5957078.png)
![3-[(cyclohexylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B5957093.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5957099.png)
![4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5957104.png)
![N-[3-(dimethylamino)propyl]-4-propoxybenzamide hydrochloride](/img/structure/B5957111.png)
![2-(2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5957122.png)
![6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5957130.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide](/img/structure/B5957138.png)
![1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5957145.png)

![1-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B5957151.png)

